molecular formula C24H27N5O2 B10869871 7-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-N-(pyridin-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-N-(pyridin-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B10869871
M. Wt: 417.5 g/mol
InChI Key: CFXOAYRWJYKIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[7-(3,4-DIMETHOXYPHENETHYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-PYRIDYLMETHYL)AMINE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core, substituted with dimethoxyphenethyl and dimethyl groups, and a pyridylmethylamine moiety. The intricate arrangement of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(3,4-DIMETHOXYPHENETHYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-PYRIDYLMETHYL)AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolopyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the dimethoxyphenethyl and dimethyl groups via substitution reactions. The final step includes the attachment of the pyridylmethylamine moiety through nucleophilic substitution or coupling reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the compound’s purity meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[7-(3,4-DIMETHOXYPHENETHYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-PYRIDYLMETHYL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions are optimized based on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-[7-(3,4-DIMETHOXYPHENETHYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-PYRIDYLMETHYL)AMINE has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[7-(3,4-DIMETHOXYPHENETHYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-PYRIDYLMETHYL)AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[7-(3,4-DIMETHOXYPHENETHYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-PYRIDYLMETHYL)AMINE: shares structural similarities with other pyrrolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of N-[7-(3,4-DIMETHOXYPHENETHYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-PYRIDYLMETHYL)AMINE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

7-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C24H27N5O2/c1-16-17(2)29(12-10-18-8-9-20(30-3)21(13-18)31-4)24-22(16)23(27-15-28-24)26-14-19-7-5-6-11-25-19/h5-9,11,13,15H,10,12,14H2,1-4H3,(H,26,27,28)

InChI Key

CFXOAYRWJYKIDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)NCC3=CC=CC=N3)CCC4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.